4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The compound also contains a nitro group and a trifluoromethoxy group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with a nitro group and a trifluoromethoxy group.
Formation of the Dioxaborolane Ring: The substituted phenyl ring is then reacted with a boronic acid derivative to form the dioxaborolane ring. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows the compound to engage in coupling reactions, while the nitro and trifluoromethoxy groups provide additional sites for chemical modifications. These properties make the compound a valuable intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane can be compared with other boronic esters and nitro-substituted phenyl compounds:
Boronic Esters: Similar compounds include phenylboronic acid and pinacolborane, which also participate in coupling reactions but may lack the additional functional groups present in the target compound.
Nitro-Substituted Phenyl Compounds: Compounds such as 4-nitrophenylboronic acid and 2-nitrophenylboronic acid share the nitro group but differ in their overall structure and reactivity.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-nitro-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3NO5/c1-11(2)12(3,4)23-14(22-11)9-7-8(18(19)20)5-6-10(9)21-13(15,16)17/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVZFHUMSLMKBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3NO5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.07 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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